molecular formula C24H24Na3O9PS3 B1588987 Txpts CAS No. 443150-11-6

Txpts

Cat. No. B1588987
M. Wt: 652.6 g/mol
InChI Key: YVYHEZNITVEWDK-UHFFFAOYSA-K
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Description

“Txpts” appears to refer to a trisulfonated aryl phosphine . It is used in physical therapy, particularly by the Texas Physical Therapy Specialists (TexPTS), a group of specialists dedicated to using the latest techniques and research to help patients reach their long-term goals and find lasting relief .


Synthesis Analysis

The synthesis of Txpts involves its combination with a water-soluble palladium species. In fully aqueous conditions, using a water-soluble palladium source in conjunction with Txpts, an NMR yield of 61% of the desired product was achieved for an initial reaction .


Molecular Structure Analysis

The molecular formula of Txpts is CHNaOPS. It has an average mass of 652.580 Da and a mono-isotopic mass of 652.001343 Da .


Chemical Reactions Analysis

Txpts is involved in the cross-coupling of water-soluble alkyl halides in water and air. This process uses simple and commercially available bench-stable reagents. The trisulfonated aryl phosphine Txpts, in combination with a water-soluble palladium salt Na2PdCl4, allows for the Suzuki−Miyaura coupling of water-soluble alkyl halides with aryl boronic acids, boronic esters, and borofluorate salts in mild, fully aqueous conditions .


Physical And Chemical Properties Analysis

Txpts has a molecular formula of CHNaOPS, an average mass of 652.580 Da, and a mono-isotopic mass of 652.001343 Da .

Relevant Papers

Several papers were found that discuss Txpts and its various aspects. These include a paper discussing the cross-coupling of primary alkyl halides with aryl boronic species , a paper on covalent chemical tools for profiling post-translational modifications , and a paper on the physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .

Scientific Research Applications

Aqueous-Phase Heck and Suzuki Couplings

Txpts, specifically tri(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt, has been used in aqueous-phase Heck and Suzuki coupling reactions involving aryl bromides. This research demonstrated that Txpts could effectively catalyze Heck coupling products at relatively mild temperatures. This finding is significant for organic synthesis processes (Moore & Shaughnessy, 2004).

Environmental and Geological Analysis

Txpts (total reflection X-ray fluorescence spectrometry) has been applied to analyze various geological and environmental samples, such as rocks, minerals, ores, and natural waters. This technique offers minimal sample treatment and evaluates factors affecting Txpts results, highlighting its applicability in geological and environmental fields (Cherkashina, Panteeva, & Pashkova, 2014).

Battery Material Research

Transmission x-ray microscopy (TXM) is another application of Txpts, particularly in battery material research. TXM provides detailed morphological and chemical structural information at the nanometer scale, offering insights into battery component materials. This review emphasizes TXM's role in battery research, including practical aspects of sample preparation and data analysis (Spence, Lee, Lin, & Xiao, 2021).

Biological Applications

Total reflection X-ray fluorescence (TXRF) spectrometry has found significant application in biological research. Laboratory-scale TXRF equipment has been predominantly used for micro-, trace, and multielement analysis in clinical, medical, and plant physiological studies. This review underscores the versatility of TXRF in biological matrices, including element-specific detection following off-line separation methods (Szoboszlai, Polgári, Mihucz, & Záray, 2009).

Wireless Power Transmission

Txpts has also been explored in wireless power transmission systems, particularly in biomedical implants. These systems are designed to maintain constant output voltage against coupling and loading variations, enhancing efficiency and robustness. The utilization of parallel-resonant transmitters and receivers in such systems demonstrates significant progress in compact and efficient wireless power systems (Ahn & Hong, 2014).

properties

IUPAC Name

trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O9PS3.3Na/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYHEZNITVEWDK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Na3O9PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459684
Record name TXPTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Txpts

CAS RN

443150-11-6
Record name TXPTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
253
Citations
LR Moore, KH Shaughnessy - Organic Letters, 2004 - ACS Publications
… TXPTS gave significantly more active catalysts than TPPTS for the Suzuki coupling of halogenated nucleosides. Herein, we report the ability of TXPTS … Using TXPTS, we have achieved …
Number of citations: 190 pubs.acs.org
LR Moore, EC Western, R Craciun, JM Spruell… - …, 2008 - ACS Publications
… The charge on P for the TXPTS·Na 3 complex is 0.09 e, while the H-bonded TXPTS·H 3 … than is present in the starting TXPTS·Na 3 (12%), showing that some additional TXPTS·Na 3 had …
Number of citations: 105 pubs.acs.org
JA Reisz, EB Klorig, MW Wright, SB King - Organic Letters, 2009 - ACS Publications
… Mixture of TXPTS and Angeli’s salt in buffer in the presence of glutathione (1 equiv) also forms aza-ylide (1) and the phosphine oxide of TXPTS suggesting that TXPTS reacts with HNO …
Number of citations: 110 pubs.acs.org
E Bechtold, JA Reisz, C Klomsiri, AW Tsang… - ACS chemical …, 2010 - ACS Publications
… These results encouraged our use of the water-soluble phosphine TXPTS as a potential RSNO trap. We report the reactions of TXPTS with S-nitrosocysteine (Cys-SNO), S-…
Number of citations: 69 pubs.acs.org
KH Shaughnessy - European journal of organic chemistry, 2006 - Wiley Online Library
… TXPTS gave more active catalysts than TPPTS for the coupling of halopurine and … phenylboronic acid using the TXPTS/Pd(OAc) 2 system [Equation (1)]. The TXPTS catalyst system …
SG Miriuka, DH Delgado, DEC Cole, V Rao… - The Journal of heart …, 2003 - jhltonline.org
… Lower levels of folate and vitamin B 6 but not vitamin B 12 in TxPts. Age and folate deficiency predicted HHcy in multivarible analysis. No relationship with atherothrombotic events after …
Number of citations: 5 www.jhltonline.org
SK Adas, V Bharadwaj, Y Zhou, J Zhang… - … A European Journal, 2018 - Wiley Online Library
… Upon the addition of CF 3 SO 2 NHOH (2.66 mm) to an anaerobic solution of TXPTS (… TXPTS, Figure 1. These results are consistent with a clean and complete reaction between TXPTS …
MR Cline, C Tu, DN Silverman, JP Toscano - Free Radical Biology and …, 2011 - Elsevier
… TXPTS, on the other hand, has no effect on this m/z 30 signal under either anaerobic or aerobic conditions (Fig. 4b). For comparison, 250 μM GSH or TXPTS … experiments, TXPTS is a …
Number of citations: 93 www.sciencedirect.com
EC Western, JR Daft, EM Johnson… - The Journal of …, 2003 - ACS Publications
… salt (TXPTS), 56 was also included in this round of screening (Figure 2). TXPTS was prepared as a … The catalyst derived from TXPTS gave significantly higher rates of conversion for all …
Number of citations: 231 pubs.acs.org
JH Cho, CD Prickett, KH Shaughnessy - 2010 - Wiley Online Library
… TXPTS is consistent with our previous results in the Suzuki coupling of halonucleosides.11a Although tBu–Amphos provides superior catalysts to TPPTS and TXPTS … demand of TXPTS (…

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